Butane-1,2-diol, also known as 1,2-butanediol, is an organic compound with the molecular formula . It is classified as a vicinal diol, which means it contains two hydroxyl groups (-OH) on adjacent carbon atoms. This compound is typically encountered as a racemic mixture due to its chiral nature, existing in two enantiomeric forms. Butane-1,2-diol appears as a colorless liquid and has a sweet taste, making it suitable for various applications in the chemical industry and beyond .
Butane-1,2-diol can be synthesized through several methods:
Butane-1,2-diol has diverse applications across various industries:
Butane-1,2-diol shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Butane-1,3-diol | C4H10O2 | Contains hydroxyl groups on first and third carbons; used in polymer synthesis. |
Propylene glycol | C3H8O2 | A widely used solvent and antifreeze; less viscous than butane-1,2-diol. |
Ethylene glycol | C2H6O2 | Commonly used antifreeze; more toxic than butane-1,2-diol. |
Butane-1,2-diol's unique position as a vicinal diol allows it to participate in specific
The isomerization of propylene oxide (PO) to allyl alcohol serves as a foundational step in 1,4-BDO production. This reaction is catalyzed by lithium phosphate (Li₃PO₄) under controlled conditions, with sodium content critically influencing catalyst performance. At sodium concentrations between 2,000–4,000 ppm, lithium phosphate maintains high allyl alcohol selectivity (>90%) even at low PO conversions (≤37%). For instance, Catalyst 1A, prepared by precipitating lithium phosphate with 2,800 ppm sodium, demonstrated consistent activity during batch reactions, enabling efficient allyl alcohol yields.
The process operates optimally at atmospheric pressure and temperatures near 70°C, with unreacted PO and by-products separated via distillation. A key challenge lies in balancing conversion rates with selectivity; excessive sodium (>4,000 ppm) reduces catalyst stability, while lower sodium (<2,000 ppm) diminishes activity under sub-37% conversion conditions.
Allyl alcohol undergoes hydroformylation using rhodium complexes and bidentate diphosphine ligands like DIOP (bite angle: 100–120°) to produce 4-hydroxybutyraldehyde (HBA). Maintaining elevated carbon monoxide (CO) partial pressures (≥5 bar) enhances regioselectivity, favoring HBA over competing isomers. The reaction proceeds at 80–100°C, with ligand concentration adjustments mitigating rhodium aggregation and improving turnover frequencies.
Recent optimizations demonstrate that HBA selectivity exceeds 85% when CO concentrations in the liquid phase remain above 0.5 mol/L. However, catalyst recovery remains challenging due to rhodium’s high cost, necessitating continuous ligand supplementation to sustain activity.
The hydrogenation of HBA to 1,4-BDO employs modified Raney nickel catalysts doped with iron (3–9.9 wt%) and chromium (≤3 wt%). These additives prevent rapid deactivation, enabling prolonged catalyst use in fixed-bed reactors. For example, a catalyst comprising 87.1% nickel, 9.9% aluminum, and 3.0% iron maintained 93–98% conversion over 50 batch cycles at 115°C and 60 kg/cm² hydrogen pressure.
Granularity also impacts performance: catalysts with ≤50 μm particles achieve 95–98% HBA conversion, whereas larger particles (>87 μm) reduce surface area and efficiency. Comparative studies show unmodified Raney nickel catalysts lose activity within 30 hours, while iron-doped variants sustain >90% conversion for over 20 days.
Escherichia coli has been engineered for de novo 1,2-BDO synthesis by extending the L-threonine pathway. Overexpression of thrABC operons boosts threonine titers, while knockout of tdh and ilvA minimizes competitive degradation. The engineered strain converts glucose to 2-hydroxybutyric acid (2-HBA) via α-ketobutyrate, using heterologous enzymes like 2-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH).
A two-module system diverts carbon flux from glycolysis to 1,2-BDO:
This pathway achieved a 0.15 g/L titer in shake-flask cultures, marking the first microbial 1,2-BDO production from glucose.
Directed evolution of KDC and ADH improved catalytic efficiency 4.2-fold, with KdcA from Lactococcus lactis exhibiting superior activity toward 2-HBA. Saturation mutagenesis at ADH’s substrate-binding pocket increased NADPH affinity, reducing byproduct accumulation.
The catalytic conversion of ethanol over hydroxyapatite surfaces initiates through a complex dehydrogenation mechanism that produces acetaldehyde as the primary intermediate [1] [2]. The bifunctional nature of the hydroxyapatite surface facilitates the initial dehydrogenation of ethanol through the interaction of calcium and phosphate active sites [1]. This process involves the abstraction of hydrogen atoms from the ethanol molecule, with activation energies ranging from 132 to 148 kilojoules per mole depending on the specific surface configuration and vacancy density [3].
The aldol condensation reaction between acetaldehyde molecules represents a critical step in the formation of carbon-carbon bonds leading to butanol production [4] [5]. Kinetic studies demonstrate that the aldol condensation follows second-order kinetics with respect to acetaldehyde concentration, confirming that the carbon-carbon coupling step is rate-limiting in the overall mechanism [5] [6]. The equilibrium constant for acetaldehyde aldol condensation has been determined to be 4.0 × 10² M⁻¹ at 298 Kelvin, with an enthalpy change of -9.84 kilocalories per mole [6].
Temperature-dependent kinetic analysis reveals that the rate constant for hydroxide-catalyzed aldol condensation increases exponentially with temperature according to Arrhenius behavior [5]. The reaction mechanism proceeds through enolate formation, nucleophilic addition, and subsequent dehydration to yield the α,β-unsaturated carbonyl compound [4] [7]. Under high acidity conditions, the dehydration step occurs rapidly and irreversibly, leading to the formation of crotonaldehyde as the dominant product [5].
The formation of crotonaldehyde from the aldol condensation product involves a concerted dehydration mechanism that eliminates water through the interaction of α-hydrogen and β-hydroxyl groups [7] [8]. This process is thermodynamically favorable due to the enhanced stability of the conjugated enone system, which provides extended π-orbital overlap between the alkene and carbonyl functionalities [7].
Mechanistic studies indicate that crotonaldehyde formation can occur through two distinct pathways depending on the reaction conditions and catalyst surface properties [8]. The first pathway involves aldol condensation at oxygen vacancy sites, while the second pathway proceeds through enol-keto tautomerization mechanisms [8]. The selectivity between these pathways is influenced by the surface coverage of reactants and the availability of active sites on the hydroxyapatite catalyst [2].
Kinetic modeling of the dehydration process reveals that the activation energy for crotonaldehyde formation is significantly higher than that for other competing reactions, explaining the temperature-dependent selectivity observed in experimental studies [8] [9]. The concerted nature of the dehydration process is confirmed by isotopic labeling experiments, which demonstrate that both the α-hydrogen and β-hydroxyl groups are eliminated simultaneously without the formation of stable intermediates [3].
The selective hydrogenation of crotonaldehyde to butanol proceeds through two competing pathways involving either crotyl alcohol or butyraldehyde as intermediates [10] [11] [12]. The first pathway involves preferential hydrogenation of the carbonyl group to yield crotyl alcohol, followed by subsequent hydrogenation of the carbon-carbon double bond to produce butanol [10] [13]. The second pathway proceeds through initial hydrogenation of the alkene functionality to form butyraldehyde, which is then reduced to butanol through carbonyl hydrogenation [11] [12].
Experimental data demonstrate that the selectivity toward crotyl alcohol formation increases with particle size for supported platinum catalysts, with selectivity ranging from 13.7% for 1.7 nanometer particles to 33.9% for 7.1 nanometer particles [11]. The apparent activation energy for carbonyl hydrogenation (7-10 kilocalories per mole) is significantly lower than that for alkene hydrogenation (16-17 kilocalories per mole), indicating the thermodynamic preference for crotyl alcohol formation [11].
The role of support effects in determining product selectivity has been extensively studied using platinum catalysts supported on titanium dioxide and silicon dioxide [10]. Results indicate that platinum-titanium dioxide catalysts exhibit 52% selectivity toward alcohol products, while platinum-silicon dioxide catalysts show zero selectivity, demonstrating the critical importance of metal-support interactions [10]. The enhanced carbonyl hydrogenation activity is attributed to the presence of titanium³⁺ atoms at oxygen vacancy sites, which bind strongly to the aldehyde oxygen atom and facilitate electron transfer from the metal to the adsorbate [10].
The application of transition state theory to elementary step modeling in hydroxyapatite-catalyzed ethanol valorization provides fundamental insights into reaction kinetics and mechanism elucidation [14] [15]. Transition state theory establishes that reaction rates are determined by the concentration of activated complexes at the highest energy point along the reaction coordinate, with rate constants calculated using the Eyring equation [14] [16].
For the ethanol dehydrogenation reaction, transition state theory calculations reveal that the activation energy varies significantly with surface structure and active site configuration [17]. Computational studies using density functional theory combined with transition state theory demonstrate that intermediate and transition state structures are stabilized on hydroxyapatite (100) surfaces compared to (111) surfaces [17]. The rate constants for acetaldehyde formation are consistently higher than those for ethylene formation, confirming the kinetic preference for dehydrogenation over dehydration pathways [17].
Multi-path variational transition state theory has been employed to account for the multiple conformational states and reaction pathways present in complex catalytic systems [16]. This approach incorporates multistructural anharmonicity factors and accounts for the non-linear temperature dependence of activation energies, which can range from 11 kilocalories per mole at 200 Kelvin to over 36 kilocalories per mole at elevated temperatures [16]. The method enables accurate prediction of site-dependent rate constants and provides detailed mechanistic insights into the elementary steps governing overall reaction kinetics [16].
The determination of steady-state surface coverage in microkinetic models requires the solution of coupled ordinary differential equations that describe the time evolution of surface species concentrations [15] [18] [19]. The mathematical framework involves formulating thermodynamically consistent differential equations based on elementary reaction steps, with each equation representing the rate of change of a specific surface intermediate [19].
For reversible dissociative adsorption processes, the equilibrium surface coverage θ is defined as the long-time limit of the coverage function, with the steady-state condition requiring that the time derivative of coverage equals zero [18]. The equilibrium coverage can be expressed analytically for simple systems, with the general formula depending on whether the total number of sites is even or odd [18]. For systems with N sites, the equilibrium probability of configurations with 2l adsorbed atoms is proportional to k^(-l), where k represents the ratio of desorption to adsorption rate constants [18].
The incorporation of surface diffusion effects significantly modifies the coverage dynamics and reduces correlations between neighboring sites [18]. Monte Carlo simulations demonstrate that surface diffusion eliminates the finite system-size effects observed in systems without diffusion, leading to more uniform coverage distributions and faster equilibration times [18]. The microkinetic analysis reveals that higher initial ethanol coverages decrease the conversion rate due to limited availability of active sites, emphasizing the importance of coverage-dependent kinetics in catalyst design [2] [15].
Parameter | Value | Units | Reference |
---|---|---|---|
Aldol Condensation Equilibrium Constant | 4.0 × 10² | M⁻¹ | [6] |
Acetaldehyde Condensation Enthalpy | -9.84 | kcal/mol | [6] |
Crotyl Alcohol Activation Energy | 7-10 | kcal/mol | [11] |
Butyraldehyde Activation Energy | 16-17 | kcal/mol | [11] |
Ethanol Dehydrogenation Activation Energy | 132-148 | kJ/mol | [3] |
Crotonaldehyde Selectivity (1.7 nm Pt) | 13.7 | % | [11] |
Crotonaldehyde Selectivity (7.1 nm Pt) | 33.9 | % | [11] |